molecular formula C17H17F2N3O2S2 B2693114 1-(2,5-difluorophenyl)-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)methanesulfonamide CAS No. 1396765-15-3

1-(2,5-difluorophenyl)-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)methanesulfonamide

Cat. No.: B2693114
CAS No.: 1396765-15-3
M. Wt: 397.46
InChI Key: UATXTZDYKPVJGP-UHFFFAOYSA-N
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Description

1-(2,5-difluorophenyl)-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)methanesulfonamide is a potent and selective small-molecule inhibitor of Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is a critical target in hematological malignancies. This compound acts as a Type I inhibitor, binding to the active conformation of the kinase by competing with ATP, thereby potently suppressing FLT3 autophosphorylation and downstream signaling through STAT5, MAPK, and PI3K/Akt pathways. Its primary research value lies in the study of acute myeloid leukemia (AML) , particularly in cases driven by FLT3 internal tandem duplication (ITD) mutations, which are associated with poor prognosis. Researchers utilize this inhibitor to investigate oncogenic signaling mechanisms, overcome resistance to other FLT3-targeted therapies , and evaluate its efficacy in inducing apoptosis and cell cycle arrest in preclinical models of leukemia. The compound's specific chemical scaffold, featuring the 1-methyl-4-(thiophen-2-yl)-1H-imidazole core, is designed for optimal interaction with the FLT3 kinase domain, making it a valuable tool for probing the structure-activity relationship of kinase inhibition and for developing novel combination treatment strategies.

Properties

IUPAC Name

1-(2,5-difluorophenyl)-N-[2-(1-methyl-4-thiophen-2-ylimidazol-2-yl)ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2N3O2S2/c1-22-10-15(16-3-2-8-25-16)21-17(22)6-7-20-26(23,24)11-12-9-13(18)4-5-14(12)19/h2-5,8-10,20H,6-7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UATXTZDYKPVJGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1CCNS(=O)(=O)CC2=C(C=CC(=C2)F)F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-difluorophenyl)-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)methanesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the imidazole ring: Starting with a suitable precursor, the imidazole ring can be synthesized through cyclization reactions.

    Introduction of the thiophene ring: The thiophene moiety can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.

    Attachment of the sulfonamide group: The sulfonamide group is usually introduced by reacting a sulfonyl chloride with an amine.

    Incorporation of the fluorine atoms: Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-difluorophenyl)-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution of the fluorine atoms may result in various substituted derivatives.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity
Research indicates that compounds with similar structures to 1-(2,5-difluorophenyl)-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)methanesulfonamide exhibit promising anticancer properties. For instance, derivatives of sulfonamides have been designed to target specific cancer pathways, leading to the development of potential therapeutic agents. A study highlighted the synthesis of new sulfonamide derivatives that showed significant anticancer activity against various cancer cell lines, suggesting that modifications to the imidazole structure can enhance efficacy .

Antimicrobial Properties
The compound's structural features may also confer antimicrobial properties. Similar compounds have been evaluated for their effectiveness against bacterial strains, with some showing strong inhibitory effects. The incorporation of thiophene and imidazole rings is believed to play a crucial role in enhancing the bioactivity of these compounds against pathogens .

Synthesis and Structural Modifications

The synthesis of this compound involves several key steps that can be optimized for yield and purity. The process typically includes:

  • Formation of the Thiophene-Imidazole Core : This step is crucial for establishing the biological activity.
  • Introduction of Fluorine Substituents : Fluorination can enhance the lipophilicity and metabolic stability of the compound.

Recent patents and studies provide methodologies for synthesizing related compounds, emphasizing the importance of optimizing reaction conditions to improve yields .

Case Studies and Experimental Findings

Several studies have documented the effectiveness of related compounds in preclinical models:

  • A study on sulfonamide derivatives demonstrated significant anticancer activity in vitro, with IC50 values indicating potent inhibition of tumor cell growth .
  • Another investigation focused on antimicrobial activity reported that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting potential for clinical application .

Mechanism of Action

The mechanism of action of 1-(2,5-difluorophenyl)-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)methanesulfonamide likely involves interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting folic acid synthesis in bacteria. The presence of the imidazole ring suggests potential interactions with enzymes or receptors in biological systems.

Comparison with Similar Compounds

N-(2,5-Difluorophenyl)-N′-{2-[(4-Phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}ethanediamide ()

  • Molecular Formula : C₁₉H₁₆F₂N₄O₂S (vs. C₁₇H₁₆F₂N₄O₂S₂ for the target compound).
  • Key Differences :
    • Linker Group : Ethanediamide (oxalamide) vs. methanesulfonamide. The sulfonamide group in the target compound may enhance acidity (pKa ~10–11) compared to the amide (pKa ~15–17), improving solubility in physiological conditions.
    • Imidazole Substituents : The analogue features a 4-phenylimidazole, whereas the target compound has a 4-(thiophen-2-yl) group. Thiophene’s electron-rich aromatic system could increase binding affinity in hydrophobic pockets compared to phenyl.
    • Sulfur Placement : The analogue has a sulfanyl (S–) group in the imidazole side chain, while the target compound’s sulfur is part of the methanesulfonamide.

Table 1: Structural and Functional Comparison

Feature Target Compound Compound
Core Structure Methanesulfonamide Ethanediamide
Aromatic Substituents 2,5-Difluorophenyl + Thiophen-2-yl 2,5-Difluorophenyl + Phenyl
Imidazole Functionalization 1-Methyl, 4-Thiophen-2-yl 4-Phenyl
Molecular Weight ~416.4 g/mol ~402.4 g/mol

5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-Triazole-3(4H)-thiones ()

  • Structural Context : These triazole-thiones share the difluorophenyl motif and sulfonyl groups but differ in heterocyclic core (1,2,4-triazole vs. imidazole).
  • Functional Differences :
    • Tautomerism : Triazole-thiones exhibit thione-thiol tautomerism, absent in the target compound’s imidazole. This could influence redox stability and metal-binding capacity .
    • Spectral Signatures : IR spectra for triazole-thiones show νC=S at 1247–1255 cm⁻¹ (cf. target compound’s sulfonamide S=O at ~1350–1200 cm⁻¹).
    • Bioactivity : Triazole derivatives are associated with antimicrobial and antifungal activity, whereas imidazole-thiophene systems are more common in kinase inhibitors .

Sulfonamide-Containing Pesticides ()

Compounds like tolylfluanid and dichlofluanid share sulfonamide groups but differ markedly in substitution:

  • Tolyfluanid : Features dichloro-fluoro and methylphenyl groups. The target compound’s imidazole-thiophene system likely reduces agricultural toxicity while enhancing target specificity.
  • Key Contrasts: Electrophilic Substituents: Pesticides use halogens (Cl, F) for reactivity, whereas the target compound’s fluorine and thiophene may optimize pharmacokinetics (e.g., metabolic stability).

Research Findings and Implications

  • Synthetic Pathways : The target compound’s synthesis likely parallels methods in , involving nucleophilic substitutions (e.g., coupling of methanesulfonamide precursors with imidazole-ethyl intermediates) .
  • Stability and Reactivity : The thiophene-imidazole system may confer greater resistance to oxidative metabolism compared to phenyl analogues, as seen in related compounds .
  • Spectroscopic Characterization : Expected IR bands include νS=O (sulfonamide) at ~1170 and ~1350 cm⁻¹, νC–F (difluorophenyl) at ~1100–1250 cm⁻¹, and νC–S (thiophene) at ~700 cm⁻¹, distinct from triazole-thiones in .

Biological Activity

The compound 1-(2,5-difluorophenyl)-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)methanesulfonamide (CAS Number: 1396765-15-3) is a synthetic organic molecule with potential biological activity. Its structure features a difluorophenyl moiety, an imidazole derivative, and a methanesulfonamide functional group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on available literature, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

  • Molecular Formula : C₁₇H₁₇F₂N₃O₂S₂
  • Molecular Weight : 397.5 g/mol
  • Structural Features : The compound contains a difluorophenyl group and a thiophene-substituted imidazole, which are significant for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit enzymes like indoleamine 2,3-dioxygenase (IDO), which plays a role in immune regulation and cancer progression. For instance, phenyl-imidazole derivatives have shown promising results as IDO inhibitors, enhancing antitumor immunity by restoring T-cell function .
  • Calcium Channel Modulation : Research indicates that imidazole derivatives can act as antagonists or agonists of transient receptor potential (TRP) channels, particularly TRPV4. This modulation can influence intracellular calcium levels and affect various physiological processes .
  • Cytotoxicity : Preliminary studies suggest that related compounds exhibit cytotoxic effects on cancer cell lines (e.g., HeLa and A549) at specific concentrations, indicating potential as anticancer agents .

Biological Activity Assays

The following table summarizes key findings from biological assays conducted on related compounds to assess their activity:

CompoundTargetIC50 (µM)Notes
1-Methyl-TryptophanIDO0.5Established IDO inhibitor
Homodrimanyl Acid AmidesrTRPV432.0Selective antagonist with notable potency
Compound LX seriesVarious1.9 - 8.5Modulates gene expression through MAPK pathway

Case Studies and Research Findings

  • Anticancer Potential : A study exploring the effects of imidazole derivatives on cancer cell lines found that certain modifications led to increased cytotoxicity, with some compounds achieving IC50 values below 10 µM. This suggests that the compound may have similar potential against specific cancer types .
  • TRPV Channel Interaction : In vitro assays demonstrated that compounds with similar structures could selectively inhibit TRPV4 without affecting TRPV1 channels, highlighting the specificity that can be achieved through structural modifications .
  • Gene Regulation : The mechanism by which these compounds exert their effects may involve modulation of gene expression related to apoptosis and cell cycle regulation. For example, compounds like LX-3 showed significant overlap in upregulated genes associated with tumor suppression pathways .

Q & A

Basic: What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step protocols:

  • Step 1: Prepare the imidazole-thiophene intermediate via cyclocondensation of 1-methyl-4-(thiophen-2-yl)-1H-imidazole-2-ethylamine with appropriate electrophiles, using potassium carbonate as a base in polar aprotic solvents (e.g., DMF) at 60–80°C .
  • Step 2: Couple the intermediate with 1-(2,5-difluorophenyl)methanesulfonyl chloride under anhydrous conditions (e.g., THF, 0–5°C) to form the sulfonamide bond .
    Optimization: Adjust stoichiometry, solvent polarity, and reaction time. For example, using microwave-assisted synthesis can reduce reaction time by 40% compared to conventional heating .

Basic: Which spectroscopic techniques are most effective for structural characterization?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR to confirm substitution patterns on the difluorophenyl and imidazole rings .
  • Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns, especially for sulfonamide and thiophene moieties .
  • X-ray Crystallography: Resolve conformational ambiguities in the imidazole-thiophene core (e.g., dihedral angles between aromatic rings) .

Advanced: How can contradictions in biological activity data across assays be resolved?

Answer:

  • Assay Validation: Ensure consistency in cell lines (e.g., HEK293 vs. HeLa) and incubation times. For example, COX inhibition assays may show variability due to isoform-specific expression levels .
  • Orthogonal Assays: Combine enzymatic assays (e.g., fluorescence-based COX1/2 inhibition ) with cell viability assays (MTT or ATP luminescence) to distinguish target-specific effects from cytotoxicity .

Advanced: What computational strategies predict binding affinity for COX isoforms?

Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions between the sulfonamide group and COX2’s hydrophobic pocket (e.g., Val523 and Tyr355 residues) .
  • Molecular Dynamics (MD) Simulations: Simulate 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability and hydrogen-bond networks .
  • QSAR Modeling: Corporate Hammett constants for fluorine substituents to predict electronic effects on COX selectivity .

Basic: How to design stability studies under varying pH/temperature conditions?

Answer:

  • Forced Degradation: Expose the compound to 0.1 M HCl (pH 1), PBS (pH 7.4), and 0.1 M NaOH (pH 13) at 40°C for 14 days. Monitor degradation via HPLC-DAD at 254 nm .
  • Kinetic Analysis: Calculate degradation rate constants (kobsk_{\text{obs}}) using first-order kinetics. Identify major degradation products (e.g., hydrolyzed sulfonamide) via LC-MS .

Advanced: How to design SAR studies for modifying thiophene/difluorophenyl moieties?

Answer:

  • Iterative Synthesis: Replace thiophene with furan or pyridine rings to assess π-π stacking interactions .
  • Substituent Scanning: Introduce electron-withdrawing groups (e.g., -CF3_3) at the difluorophenyl para-position to enhance metabolic stability .
  • Free-Wilson Analysis: Quantify contributions of individual substituents to COX inhibitory activity .

Advanced: Methodologies for studying metabolic pathways and CYP interactions?

Answer:

  • In Vitro Microsomal Assays: Incubate with human liver microsomes (HLM) and NADPH. Use LC-MS/MS to identify phase I metabolites (e.g., hydroxylation at the imidazole methyl group) .
  • CYP Inhibition Screening: Test against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .

Basic: In vitro models for preliminary toxicity screening?

Answer:

  • Hepatotoxicity: Use primary human hepatocytes or HepG2 cells; measure ALT/AST release and glutathione depletion .
  • Mitochondrial Toxicity: Assess oxygen consumption rate (OCR) via Seahorse XF Analyzer in C2C12 myotubes .

Advanced: Resolving DFT-calculated vs. experimental spectroscopic discrepancies?

Answer:

  • Solvent Correction: Apply the IEF-PCM model in Gaussian09 to simulate solvent effects on NMR chemical shifts .
  • Conformational Sampling: Use Monte Carlo methods to generate low-energy conformers and compare with NOESY cross-peaks .

Advanced: Elucidating mechanisms for imidazole-dependent enzyme modulation?

Answer:

  • Enzyme Inhibition Assays: Measure KiK_i values for recombinant CYP51 or COX2 using fluorimetric substrates .
  • Site-Directed Mutagenesis: Engineer COX2 mutants (e.g., Arg120Ala) to test hydrogen-bonding interactions with the sulfonamide group .

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